Tributyl prop-1-ene-1,2,3-tricarboxylate
CAS No.: 7568-58-3
Cat. No.: VC3965014
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7568-58-3 |
|---|---|
| Molecular Formula | C18H30O6 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | tributyl prop-1-ene-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3 |
| Standard InChI Key | BANLNYYTSYHBAP-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC |
| SMILES | CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC |
| Canonical SMILES | CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Tributyl prop-1-ene-1,2,3-tricarboxylate features a central propene moiety () substituted with three carboxylate groups, each esterified with butanol. The ester groups confer hydrophobicity, while the unsaturated double bond introduces reactivity . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Solubility | Insoluble in water; soluble in organic solvents | |
| Vapour Pressure |
The compound exists as a colorless to pale yellow viscous liquid , with its stereochemistry (E/Z isomerism) influencing reactivity and biological activity .
Synthesis and Industrial Production
The synthesis of tributyl prop-1-ene-1,2,3-tricarboxylate involves acid-catalyzed esterification of aconitic acid with excess butanol:
Industrial processes optimize reaction conditions (e.g., temperature, catalyst concentration) to achieve yields exceeding 90% . Scalability challenges include managing exothermic reactions and minimizing byproducts like diesters. Post-synthesis purification involves distillation under reduced pressure () to isolate the product .
Industrial and Pharmaceutical Applications
Plasticizer in Polymer Industry
Tributyl prop-1-ene-1,2,3-tricarboxylate enhances the flexibility of polyvinyl chloride (PVC) by reducing intermolecular forces between polymer chains . Compared to phthalates, it offers lower volatility and improved compatibility with polar polymers.
Pharmaceutical Intermediates
Biological Activity and Toxicity
Mechanism of Aconitase Inhibition
Tributyl prop-1-ene-1,2,3-tricarboxylate competitively binds to aconitase’s active site, preventing the isomerization of citrate to isocitrate . This inhibition alters mitochondrial ATP production and has been studied in cancer cell models .
Acute Toxicity Data
| Exposure Route | Effect | Source |
|---|---|---|
| Skin Contact | Irritation (H315) | |
| Eye Contact | Serious irritation (H319) | |
| Inhalation | Respiratory irritation (H335) |
Environmental Impact and Regulatory Status
Environmental Persistence
The compound’s logP value of 6.50 indicates high lipophilicity, leading to bioaccumulation in aquatic organisms. Hydrolysis half-lives exceed 100 days in neutral water, necessitating stringent disposal protocols .
Comparison with Analogous Esters
| Compound | Ester Groups | Applications | Toxicity Profile |
|---|---|---|---|
| Tributyl citrate | Citric acid | Food-grade plasticizer | Low oral toxicity |
| Diethyl phthalate | Phthalic acid | Cosmetics, adhesives | Endocrine disruptor |
| Tributyl aconitate | Aconitic acid | PVC plasticizer, pharma impurity | Moderate dermal irritation |
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